

Characterization of Clozapine Intermediate

50892-62-1: A Technical Guide

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Compound of Interest

Compound Name: 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the clozapine intermediate with the CAS number 50892-62-1. This compound, chemically identified as 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, is a crucial precursor in the synthesis of the atypical antipsychotic drug, Clozapine.[3][4][5][6][7] It is also recognized as "Clozapine EP Impurity A," highlighting its importance in the quality control of the final active pharmaceutical ingredient (API).[2][8]

Physicochemical Properties

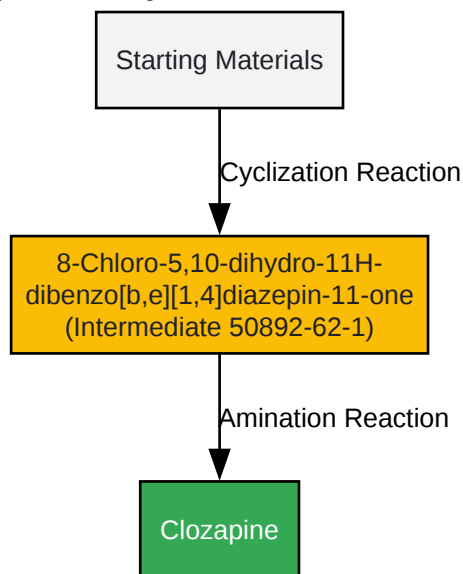
A summary of the key physicochemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is presented in the table below. This data is essential for its identification, handling, and storage.

Property	Value	Reference(s)
Chemical Name	8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,2]diazepin-11-one	[7][9]
CAS Number	50892-62-1	[9]
Molecular Formula	C ₁₃ H ₉ ClN ₂ O	[8][9][10]
Molecular Weight	244.68 g/mol	[5][7][8][11]
Appearance	White to Off-White or Pale Brown Solid	[8]
Melting Point	Not explicitly available, but related compounds suggest a high melting point.	
Solubility	Soluble in Methanol (MEOH)	[8]
Storage	2-8 °C	[8]

Synthesis and Role in Clozapine Production

Clozapine intermediate 50892-62-1 is a pivotal molecule in the synthetic route to Clozapine. Understanding its formation is critical for process optimization and impurity profiling. The following diagram illustrates a generalized synthetic pathway leading to the formation of this intermediate and its subsequent conversion to Clozapine.

Simplified Synthesis of Clozapine



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Caption: Simplified reaction pathway for Clozapine synthesis.

Experimental Protocols for Characterization

The comprehensive characterization of Clozapine intermediate 50892-62-1 involves a suite of analytical techniques to confirm its identity, purity, and structure. While specific, detailed experimental parameters from a single public source are not available, this section outlines the typical methodologies employed for the analysis of such pharmaceutical intermediates.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of the intermediate and for quantifying any related impurities.^[2] A stability-indicating HPLC method is crucial for separating the intermediate from potential degradation products.^[1]

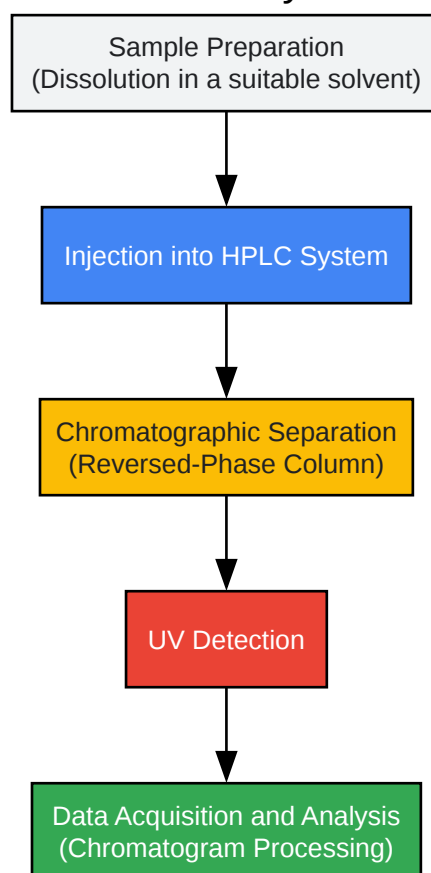
A representative HPLC method would include:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase column, such as a C18 or C8, is commonly used.^{[1][3]}

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typical.[1][3][12]
- Flow Rate: A flow rate of around 1.0 mL/min is often employed.[1]
- Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, in the range of 220-280 nm.[1]
- Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it, to an appropriate concentration.

The following diagram illustrates a general workflow for HPLC analysis.

General HPLC Analysis Workflow



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Caption: A typical workflow for HPLC analysis.

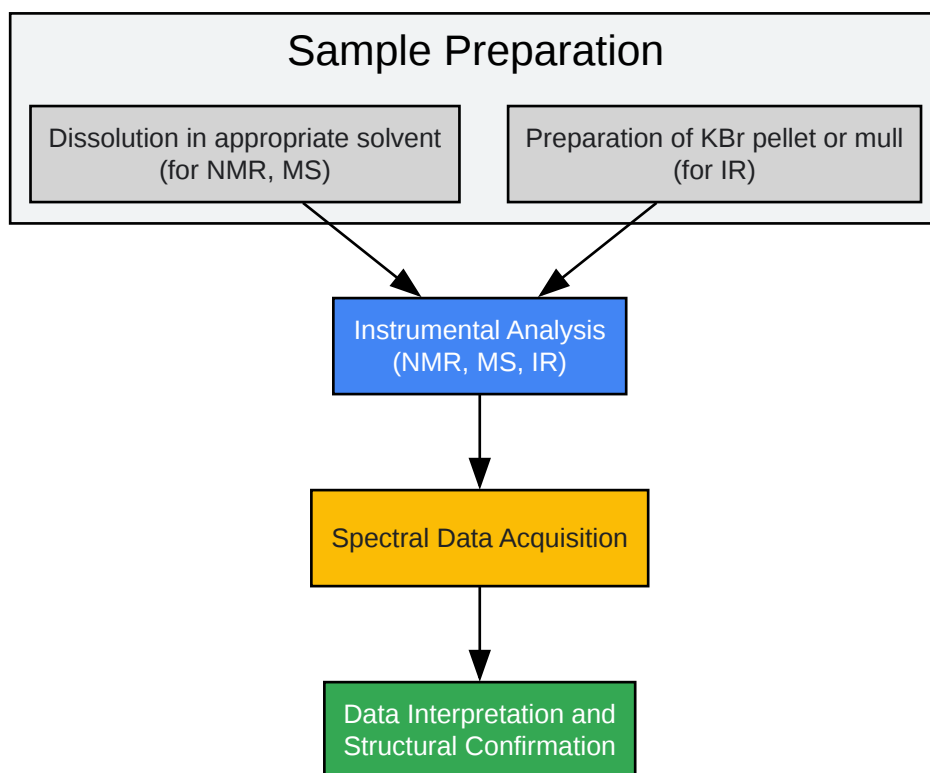
Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the intermediate.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the molecular structure. While publicly available spectra with peak assignments for this specific intermediate are scarce, analysis of related structures suggests that the proton and carbon signals would be consistent with the dibenzo[b,e][1][2]diazepin-11-one core structure.[13]
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10] For 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, the expected molecular ion peak would correspond to its molecular weight of approximately 244.68 g/mol .[5][7][8][11]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands would include those for N-H stretching, C=O (amide) stretching, and C-Cl stretching.[10]

The general workflow for spectroscopic analysis is depicted below.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic characterization.

Conclusion

The thorough characterization of Clozapine intermediate 50892-62-1 is paramount for ensuring the quality, safety, and efficacy of the final Clozapine drug product. This guide has provided an overview of its key properties and the standard analytical methodologies employed for its characterization. Adherence to rigorous analytical protocols is essential for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.

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